An In-depth Technical Guide to (3-Bromo-5-chloro-phenyl)-hydrazine: Chemical Properties and Structure
An In-depth Technical Guide to (3-Bromo-5-chloro-phenyl)-hydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-5-chloro-phenyl)-hydrazine is a halogenated aromatic hydrazine derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies related to (3-Bromo-5-chloro-phenyl)-hydrazine and its hydrochloride salt, aiming to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
(3-Bromo-5-chloro-phenyl)-hydrazine possesses a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydrazine group at the 1-position. The hydrochloride salt is formed by the protonation of the hydrazine moiety.
Table 1: Compound Identification
| Identifier | (3-Bromo-5-chloro-phenyl)-hydrazine | (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride |
| IUPAC Name | (3-Bromo-5-chlorophenyl)hydrazine | (3-Bromo-5-chlorophenyl)hydrazine hydrochloride |
| CAS Number | 1187928-72-8[1] | 1220039-48-4 |
| Molecular Formula | C₆H₆BrClN₂[1] | C₆H₇BrCl₂N₂ |
| SMILES | C1=C(C=C(C=C1Cl)NN)Br[1] | Cl.NNc1cc(Cl)cc(Br)c1 |
| InChI Key | Not available | SBONUPAUTHIWBT-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (3-Bromo-5-chloro-phenyl)-hydrazine are not extensively reported in publicly available literature. The following table summarizes the available and predicted data.
Table 2: Physicochemical Properties
| Property | (3-Bromo-5-chloro-phenyl)-hydrazine | (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride |
| Molecular Weight | 221.48 g/mol [1] | 257.94 g/mol |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in many organic solvents. | Expected to be soluble in water and polar protic solvents. |
| Appearance | Expected to be a solid at room temperature. | Expected to be a crystalline solid. |
Synthesis
The synthesis of (3-Bromo-5-chloro-phenyl)-hydrazine typically proceeds via a two-step sequence starting from 3-bromo-5-chloroaniline. This common pathway for the formation of aryl hydrazines involves diazotization followed by reduction.
General Experimental Protocol
Step 1: Diazotization of 3-Bromo-5-chloroaniline
3-bromo-5-chloroaniline is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
The resulting diazonium salt solution is then treated with a reducing agent. A common and effective method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. The diazonium salt solution is added slowly to a cooled solution of stannous chloride. The reaction mixture is stirred for a period at low temperature, followed by gradual warming to room temperature.
Work-up and Purification
The resulting hydrazine, often precipitating as a hydrochloride salt, can be isolated by filtration. The free base can be obtained by treating the hydrochloride salt with a base, followed by extraction with an organic solvent. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Caption: General synthetic workflow for (3-Bromo-5-chloro-phenyl)-hydrazine.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region. The three aromatic protons will appear as distinct signals due to their different chemical environments. The protons of the hydrazine group (-NH-NH₂) will likely appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit six signals for the aromatic carbons. The carbon atoms attached to the bromine and chlorine will be significantly influenced by the halogen's electronegativity and deshielding effects. The carbon atom bonded to the hydrazine group will also have a characteristic chemical shift.
FT-IR Spectroscopy
The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region at lower wavenumbers.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key feature for identification.
Reactivity and Applications in Drug Development
(3-Bromo-5-chloro-phenyl)-hydrazine is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those containing a pyrazole or indole nucleus. The hydrazine moiety is a key functional group for the Fischer indole synthesis and the Knorr pyrazole synthesis.
The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents, making it a versatile building block for creating libraries of compounds for drug discovery screening.
Hydrazine-containing compounds are known to exhibit a wide range of biological activities, and thus, derivatives of (3-Bromo-5-chloro-phenyl)-hydrazine are of interest to medicinal chemists for the development of new therapeutic agents.
Caption: Synthetic utility and applications of (3-Bromo-5-chloro-phenyl)-hydrazine.
Safety Information
(3-Bromo-5-chloro-phenyl)-hydrazine should be handled with care, following standard laboratory safety procedures. As with many hydrazine derivatives, it may be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(3-Bromo-5-chloro-phenyl)-hydrazine is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its physical and spectral properties are not widely available, its structural features and known reactivity make it an attractive starting material for the synthesis of diverse and complex molecules. Further research into the characterization and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.
